

Physical properties of "1-Bromo-2-(methoxymethyl)benzene" (boiling point, melting point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	1-Bromo-2-(methoxymethyl)benzene
Cat. No.:	B1281725
	Get Quote

Technical Guide: Physicochemical Properties of 1-Bromo-2-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of **1-Bromo-2-(methoxymethyl)benzene** (CAS No: 52711-30-5), a key intermediate in organic synthesis. Due to its application in the development of complex molecular architectures, a thorough understanding of its physicochemical characteristics is paramount. This document consolidates available data on its boiling and melting points, presents standardized experimental protocols for their determination, and offers a logical framework for the assessment of these properties.

Introduction

1-Bromo-2-(methoxymethyl)benzene is a substituted aromatic compound with the molecular formula C_8H_9BrO . Its structure, featuring a bromine atom and a methoxymethyl group on adjacent carbons of a benzene ring, makes it a versatile reagent in medicinal chemistry and materials science. Accurate data on its physical properties, such as boiling and melting points,

are critical for process optimization, reaction design, and ensuring the purity of synthetic products. This guide addresses the current state of knowledge regarding these properties and provides detailed methodologies for their experimental verification.

Core Physical Properties

Comprehensive searches of chemical databases and supplier information indicate that experimentally determined values for the boiling and melting points of **1-Bromo-2-(methoxymethyl)benzene** are not consistently reported in the public domain. However, a combination of predicted data and physical state observations provides a foundational understanding of these properties.

Data Presentation

The following table summarizes the available quantitative and qualitative data for the physical properties of **1-Bromo-2-(methoxymethyl)benzene**. It is crucial to distinguish between predicted and experimentally observed values.

Property	Value	Data Type	Source(s)
Boiling Point	213.0 ± 15.0 °C (at 760 mmHg)	Predicted	[1]
Melting Point	Not Available	-	-
Physical State	Solid	Observed	[2] [3]

Note: The physical state being a solid indicates that the compound has a melting point, though a specific value has not been experimentally determined or published in the available literature. For a structurally similar compound, 1-bromo-2-methoxybenzene, the melting point is 3 °C and the boiling point is 210 °C[\[4\]](#).

Experimental Protocols

To facilitate the acquisition of precise experimental data, this section details standard laboratory procedures for the determination of boiling and melting points.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid crystalline substance.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

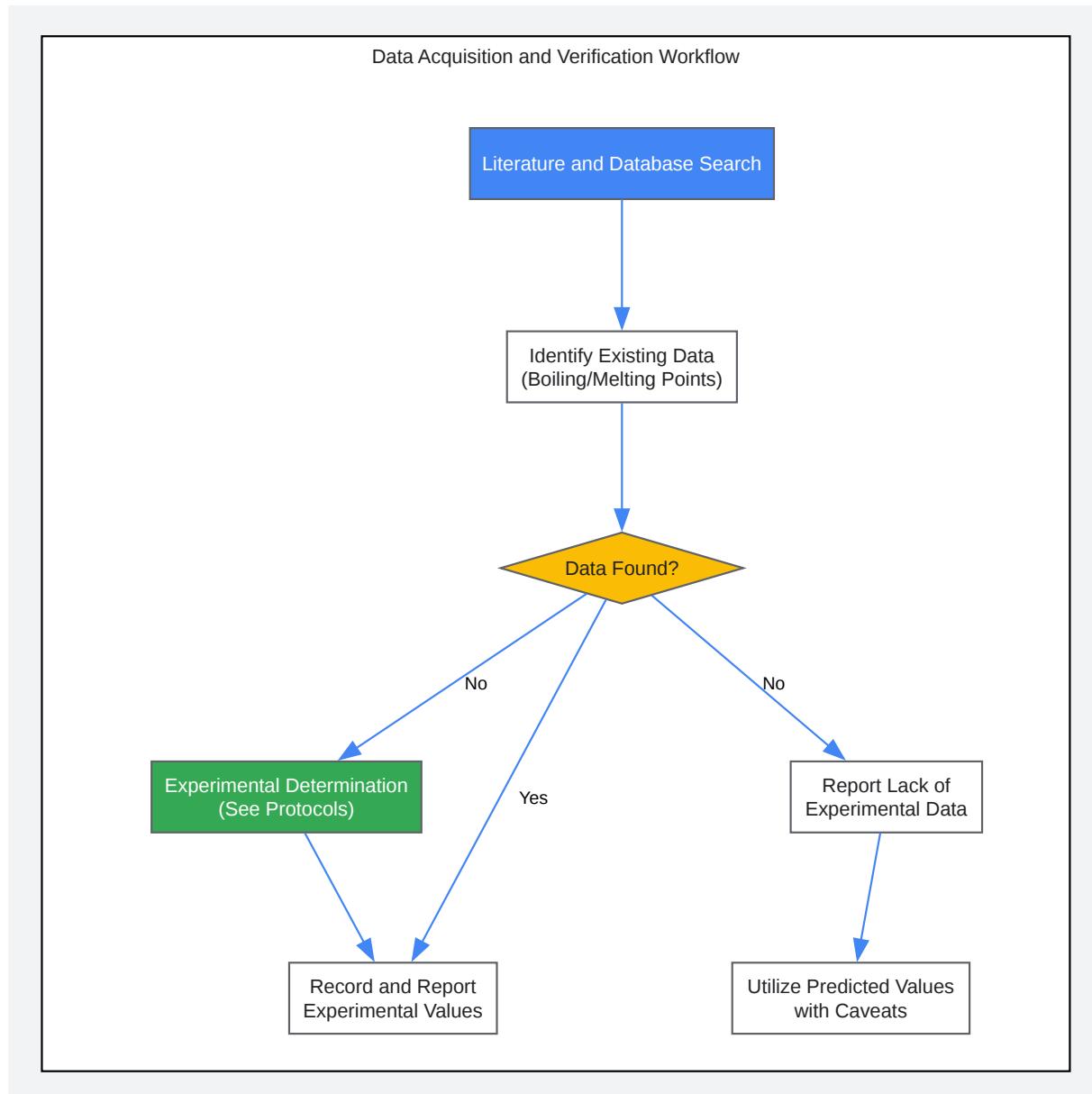
Procedure:

- Sample Preparation: A small amount of finely powdered, dry **1-Bromo-2-(methoxymethyl)benzene** is introduced into the open end of a capillary tube to a height of 2-3 mm. The sample is packed tightly by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.
- Observation: As the temperature nears the anticipated melting point, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.
- Measurement: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.

Boiling Point Determination (Thiele Tube Method)

For small quantities of liquid, the Thiele tube method provides an accurate determination of the boiling point.[\[2\]](#)

Apparatus:


- Thiele tube
- High-boiling point mineral oil
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or heating mantle

Procedure:

- Sample Preparation: A few milliliters of the liquid sample are placed in the small test tube. A capillary tube, with its open end down, is placed inside the test tube.
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing mineral oil.
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[\[2\]](#)
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[\[2\]](#) Heating is continued until a steady stream of bubbles is observed.
- Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn into the capillary tube.[\[2\]](#)

Logical Workflow for Property Verification

The following diagram illustrates a logical workflow for the verification and reporting of the physical properties of a chemical compound like **1-Bromo-2-(methoxymethyl)benzene**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for physical property data acquisition.

Conclusion

While predicted data and the observed physical state of **1-Bromo-2-(methoxymethyl)benzene** provide valuable guidance, experimentally determined boiling and melting points are essential for its rigorous application in research and development. The protocols outlined in this guide offer standardized methods for obtaining these critical physicochemical parameters. It is recommended that researchers independently verify these properties to ensure the accuracy and reproducibility of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. 1-Bromo-2-(methoxymethyl)benzene AldrichCPR | Sigma-Aldrich [\[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- 4. 1-bromo-2-methoxybenzene [\[stenutz.eu\]](https://www.stenutz.eu)
- To cite this document: BenchChem. [Physical properties of "1-Bromo-2-(methoxymethyl)benzene" (boiling point, melting point)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281725#physical-properties-of-1-bromo-2-methoxymethyl-benzene-boiling-point-melting-point\]](https://www.benchchem.com/product/b1281725#physical-properties-of-1-bromo-2-methoxymethyl-benzene-boiling-point-melting-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com